molecular formula C17H24N2O6 B12607752 (2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide CAS No. 647854-66-8

(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide

Cat. No.: B12607752
CAS No.: 647854-66-8
M. Wt: 352.4 g/mol
InChI Key: AYONFVHKJQJPNM-GFCCVEGCSA-N
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Description

(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). This compound exhibits exceptional selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs, which makes it a valuable tool for dissecting the specific biological roles of HDAC6 without the confounding effects of broader pan-HDAC inhibition. Its mechanism of action involves chelating the zinc ion within the active site of HDAC6, thereby blocking the deacetylation of its key non-histone substrates, such as α-tubulin. The primary research applications of this inhibitor are in the fields of oncology and neurodegenerative diseases. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, with studies highlighting its efficacy in models of multiple myeloma and other hematological malignancies. Its selectivity is crucial for targeting the aggresome pathway, a protein degradation system that cancer cells rely on, and for modulating HSP90 function. In neuroscience, HDAC6 inhibition is investigated for its role in promoting α-tubulin acetylation, which improves microtubule stability and intracellular transport, processes that are critical in the context of neurodegenerative conditions like Alzheimer's and Parkinson's disease. The (2R) enantiomer is the stereospecific form with confirmed high biological activity and binding affinity. This cell-permeable compound is supplied for research purposes only and is a key pharmacological probe for understanding HDAC6 biology and validating it as a therapeutic target.

Properties

CAS No.

647854-66-8

Molecular Formula

C17H24N2O6

Molecular Weight

352.4 g/mol

IUPAC Name

(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide

InChI

InChI=1S/C17H24N2O6/c1-4-23-13-9-11(10-14(24-5-2)15(13)25-6-3)17(21)19-8-7-12(19)16(20)18-22/h9-10,12,22H,4-8H2,1-3H3,(H,18,20)/t12-/m1/s1

InChI Key

AYONFVHKJQJPNM-GFCCVEGCSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CC[C@@H]2C(=O)NO

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC2C(=O)NO

Origin of Product

United States

Preparation Methods

Advantages:

  • High optical purity can be achieved.

Limitations:

  • Often requires expensive chiral reagents and complex reaction conditions.

Chiral Separation of Racemic Mixtures

Another approach is to synthesize racemic mixtures and then separate them into their enantiomers. This can be done through:

Advantages:

  • More cost-effective than asymmetric synthesis.

Limitations:

  • Typically results in lower yields of the desired enantiomer.

Functional Group Transformations

Functional group transformations involve modifying existing functional groups in a precursor compound to obtain the target structure. This may include:

  • Acylation : Introducing the triethoxybenzoyl group through acylation reactions.

  • Hydroxylation : Converting suitable precursors into hydroxyl derivatives.

  • Azetidine Formation : Finalizing the azetidine structure through cyclization or ring closure reactions.

Advantages:

  • Flexibility in synthetic design allows for various starting materials.

Limitations:

  • May require multiple steps, leading to longer synthesis times.

Summary of Findings

The following table summarizes key preparation methods for (2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide:

Method Advantages Limitations
Asymmetric Synthesis High optical purity Expensive reagents
Chiral Separation Cost-effective Lower yields
Functional Group Transformations Flexible design Longer synthesis times

Chemical Reactions Analysis

Types of Reactions

(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group in the triethoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the triethoxybenzoyl moiety play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The azetidine ring may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triethoxy/Trialkoxy Aromatic Groups

3,4,5-Trimethoxyphenyl Derivatives ()
  • Key Differences : The triethoxybenzoyl group in the target compound contrasts with the trimethoxyphenyl groups in compounds synthesized via nitroalkene reduction (e.g., 3,4,5-trimethoxyphenyl-2-nitroethane). Ethoxy groups introduce larger steric bulk and increased lipophilicity compared to methoxy substituents.
  • Melting Points : Trimethoxy derivatives exhibit melting points of 82–118°C, while triethoxy groups likely reduce crystallinity, leading to lower melting points (data inferred for the target compound).
Triethoxybenzoyl vs. Coumarin-Based Hydrazides ()
  • Functional Groups: Compounds 2k and 2l in feature coumarin-linked hydrazides with nitro or allylidene substituents. Unlike the target compound’s azetidine core, these derivatives possess five-membered thiazolidinone rings.
  • Electronic Effects : The triethoxybenzoyl group is electron-donating, whereas nitro groups (e.g., in 2k) are electron-withdrawing, altering reactivity in electrophilic substitutions or metal coordination .

Heterocyclic Core Comparison

Azetidine vs. Thiazolidine ()
  • Ring Strain : The target compound’s azetidine (4-membered ring) has higher ring strain than the thiazolidine (5-membered ring) in . This strain may enhance reactivity in ring-opening reactions or conformational flexibility in binding pockets.
  • Directing Groups : The N-hydroxy group in the target compound resembles the N,O-bidentate directing group in ’s benzamide, which facilitates metal-catalyzed C–H functionalization. However, the azetidine’s strained geometry may hinder coordination compared to less rigid frameworks .

Functional Group Analysis

Hydroxamate (N-hydroxy carboxamide) vs. Amide/Hydrazide
  • Metal Binding : The hydroxamate group in the target compound is a strong chelator of transition metals (e.g., Zn²⁺, Fe³⁺), akin to hydroxamic acid-based HDAC inhibitors. In contrast, simple amides () or hydrazides () exhibit weaker metal-binding capacity .
  • Stability : Hydroxamates are prone to hydrolysis under acidic conditions, whereas amides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) are more stable, as evidenced by their characterization via X-ray crystallography .

Biological Activity

(2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C17H24N2O6
  • Average Mass : 352.387 g/mol
  • Monoisotopic Mass : 352.163437 g/mol

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways that are crucial for cellular functions. One notable mechanism involves the inhibition of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, which is essential for bacterial cell wall biosynthesis . This inhibition can lead to antibacterial effects against a range of pathogens.

Antibacterial Activity

Research indicates that (2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide demonstrates significant antibacterial properties. Its Minimum Inhibitory Concentration (MIC) against various bacterial strains has been documented as follows:

Bacterial StrainMIC (µg/ml)
Acinetobacter baumannii≤ 128
Burkholderia cepacia≤ 128
Bacteroides fragilis≤ 128
Bordetella pertussis≤ 128

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents, particularly in an era where antibiotic resistance is a growing concern .

Case Studies

Several case studies have explored the effectiveness of (2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide in clinical settings:

  • Case Study on Antibacterial Efficacy :
    • Objective : To evaluate the effectiveness of the compound against multi-drug resistant strains.
    • Findings : The compound showed substantial efficacy against resistant strains of Acinetobacter and Burkholderia species in vitro, supporting its potential use as a therapeutic agent .
  • Case Study on Mechanism Exploration :
    • Objective : To investigate the biochemical pathways affected by the compound.
    • Findings : The study revealed that the compound interferes with lipid A biosynthesis in bacterial membranes, leading to cell lysis and death .

Toxicity and Safety Profile

Toxicological assessments indicate that (2R)-N-hydroxy-1-(3,4,5-triethoxybenzoyl)azetidine-2-carboxamide exhibits low toxicity levels in mammalian cell lines. Further research is needed to fully understand its safety profile in vivo.

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